3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-3-4-14(11-13(12)2)5-10-17(22)15-6-8-16(9-7-15)18(19,20)21/h3-4,6-9,11H,5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNDIDTUCZKXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644856 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-65-2 | |
| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation
The primary and most widely reported method for synthesizing 3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone is the Friedel-Crafts acylation reaction. This method involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
- Reactants:
- Aromatic compound: 3,4-dimethylbenzene (or derivative)
- Acylating agent: 4'-trifluoromethylpropiophenone acyl chloride (or equivalent)
- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids
- Solvent: Anhydrous conditions, often using dichloromethane or carbon disulfide
- Temperature: Controlled between 0°C and 50°C to manage exothermicity and selectivity
- Reaction Time: 1–3 hours depending on scale and conditions
Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that electrophilically attacks the aromatic ring, forming the ketone linkage.
Industrial Scale-Up and Continuous Flow Methods
For industrial production, the reaction is often scaled up using continuous flow reactors to improve control over reaction parameters such as temperature, pressure, and reagent concentration. This approach enhances yield, reproducibility, and safety by minimizing side reactions and allowing precise heat management.
- Advantages:
- Enhanced reaction control
- Improved product purity
- Reduced reaction times
- Easier scalability
Alternative Synthetic Routes
While Friedel-Crafts acylation is predominant, related compounds have also been synthesized using:
Suzuki-Miyaura Cross-Coupling: For constructing complex aromatic ketones by coupling aryl boronic acids with aryl halides under palladium catalysis. This method is less common for propiophenones but may be adapted for derivatives with suitable functional groups.
Reduction and Substitution Reactions: Post-acylation modifications such as reduction of ketone groups or substitution on aromatic rings can be employed to fine-tune the compound's properties.
Detailed Reaction Conditions and Data
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst, anhydrous conditions |
| Solvent | Dichloromethane, carbon disulfide | Anhydrous solvents preferred |
| Temperature Range | 0°C to 50°C | Low temperature to control exothermicity |
| Reaction Time | 1–3 hours | Depends on scale and reagent purity |
| Molar Ratios | Aromatic compound : Acyl chloride = 1 : 1.1 | Slight excess of acyl chloride to drive reaction |
| Work-up | Quenching with ice water, extraction with ether | Purification by recrystallization or chromatography |
| Yield | 70–85% (reported for similar trifluoromethylpropiophenones) | High yield achievable with optimized conditions |
Research Findings and Analysis
Selectivity: The presence of methyl groups at the 3 and 4 positions on the phenyl ring directs the acylation to the para position relative to the trifluoromethyl group, favoring the formation of the desired ketone with minimal side products.
Purification: The crude product typically requires purification by recrystallization from petroleum ether or chromatographic techniques to achieve high purity suitable for research or industrial use.
Reaction Optimization: Studies indicate that controlling the temperature below 10°C during the addition of acyl chloride minimizes side reactions and improves selectivity.
Catalyst Loading: Excessive Lewis acid can lead to over-acylation or polymerization; thus, catalyst amounts are optimized to balance reactivity and selectivity.
Comparative Table of Preparation Methods for Related Compounds
| Compound | Preparation Method | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| This compound | Friedel-Crafts acylation | AlCl3, 0–50°C, anhydrous solvent | 70–85 | Standard method, scalable industrially |
| 3-(2,6-Dimethylphenyl)-4'-trifluoromethylpropiophenone | Friedel-Crafts acylation | AlCl3, 0–50°C, continuous flow reactor | 75–80 | Enhanced control via flow chemistry |
| 3-(3,4-Dimethylphenyl)-4'-fluoropropiophenone | Friedel-Crafts & Suzuki coupling | Pd catalyst, base, inert atmosphere | 65–75 | Alternative route for fluorinated analogs |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry This compound serves as a building block in organic synthesis and as a reagent in chemical reactions.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine It is explored for its pharmacological properties and potential therapeutic applications.
- Industry It is utilized in developing advanced materials and specialty chemicals.
3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone has potential biological activities, making it a compound of interest in medicinal chemistry. Research indicates that this compound interacts with specific molecular targets within cells and its mechanism may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for cellular functions.
- Receptor Modulation: It can bind to receptors, altering their activity and signaling pathways.
- Cell Cycle Interference: Similar compounds have been shown to affect cell proliferation and apoptosis.
The biological activities of the compound are summarized in the table below:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxicity against various cancer cell lines; potential for use in cancer therapies. |
| Antimicrobial Properties | May show effectiveness against certain bacterial strains; requires further study. |
| Anti-inflammatory Effects | Suggested potential based on structural similarities with known anti-inflammatory agents. |
The trifluoromethyl group can enhance the compound’s lipophilicity, which allows it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Major Products Formed
This compound can undergo several major reactions, leading to the formation of different products:
- Oxidation: Formation of carboxylic acids or ketones.
- Reduction: Formation of alcohols.
- Substitution: Formation of halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: 3-(3,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone
This isomer differs only in the position of the trifluoromethyl group (2' vs. 4'). Key implications include:
- Synthesis Challenges: notes that both isomers are discontinued, suggesting synthetic difficulties or instability. The 4'-position may offer steric or electronic advantages in downstream applications .
Pyrazoline Derivatives with 3,4-Dimethylphenyl Groups
Three pyrazoline derivatives from share the 3,4-dimethylphenyl moiety but differ in core structure and substituents:
Key Observations :
- Core Structure Impact: The propiophenone backbone of the target compound lacks the heterocyclic pyrazoline ring, which may reduce polarity compared to the pyrazoline derivatives.
- Substituent Effects : Alkoxy groups in pyrazolines enhance solubility (lower melting points) but reduce thermal stability relative to trifluoromethyl groups.
- Synthetic Efficiency : Pyrazoline derivatives achieve high yields (84–86%), suggesting robust synthetic routes for 3,4-dimethylphenyl-containing compounds .
Substituent-Driven Property Comparisons
Trifluoromethyl vs. Methoxy Groups
highlights a methoxy-substituted phenylphenalenone (compound 1) with a 4'-methoxy group. Compared to the target compound’s 4'-CF₃ group:
Fluorinated vs. Non-Fluorinated Analogs
Fluorinated compounds generally exhibit:
- Enhanced Lipophilicity : The -CF₃ group increases logP values, improving membrane permeability.
- Metabolic Stability : Fluorine’s electronegativity strengthens C-F bonds, reducing susceptibility to enzymatic degradation .
Analytical Characterization
- NMR Spectroscopy: Pyrazoline derivatives in were characterized using ¹H-NMR and ¹³C-NMR, with chemical shifts consistent with their substituents.
- Mass Spectrometry : EIMS data for pyrazolines (e.g., m/z 428–484) align with calculated molecular weights, suggesting reliable protocols for analyzing the target compound .
Biological Activity
3-(3,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone, also known as a derivative of propiophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a dimethylphenyl moiety, contributing to its unique reactivity and interaction with biological systems. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and may influence binding affinity to various biological targets.
Research indicates that this compound interacts with specific molecular targets within cells. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions.
- Receptor Modulation : It can bind to receptors, altering their activity and signaling pathways.
- Cell Cycle Interference : Similar compounds have been shown to affect cell proliferation and apoptosis.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxicity against various cancer cell lines; potential for use in cancer therapies. |
| Antimicrobial Properties | May show effectiveness against certain bacterial strains; requires further study. |
| Anti-inflammatory Effects | Suggested potential based on structural similarities with known anti-inflammatory agents. |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that derivatives similar to this compound possess significant anticancer properties. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
- Mechanistic Insights : A study exploring the structure-activity relationship (SAR) of related compounds found that modifications in the phenyl groups significantly affect their potency against cancer cells. The trifluoromethyl group was identified as a key contributor to enhanced activity due to its electronic properties .
- In Vivo Efficacy : Although primarily studied in vitro, preliminary animal studies suggest potential efficacy in tumor models. Further research is necessary to establish pharmacokinetics and therapeutic windows .
Q & A
Q. Key Factors Affecting Yield :
- Moisture sensitivity in Friedel-Crafts reactions (anhydrous conditions critical) .
- Steric hindrance from the 3,4-dimethyl group reduces electrophilic substitution efficiency, necessitating extended reaction times (12–24 hours) .
What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Expect aromatic proton signals at δ 7.2–7.8 ppm (split due to dimethyl and trifluoromethyl groups). Discrepancies in splitting patterns may arise from rotameric forms of the propiophenone moiety; variable-temperature NMR (VT-NMR) at −40°C resolves this .
- ¹⁹F NMR : A singlet near δ −63 ppm confirms the trifluoromethyl group .
- Mass Spectrometry (HRMS) : Exact mass should match C₁₈H₁₅F₃O (calc. 304.1085). Deviations >2 ppm suggest impurities; purify via column chromatography (hexane:ethyl acetate = 4:1) .
How do the electron-withdrawing trifluoromethyl and electron-donating dimethyl groups influence reactivity?
Methodological Answer:
- Trifluoromethyl Group : Enhances electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric bulk may reduce accessibility .
- 3,4-Dimethyl Groups : Electron-donating effects stabilize the aromatic ring but increase steric hindrance, slowing Friedel-Crafts reactions by ~30% compared to unsubstituted analogs .
Advanced Research Questions
How can conflicting data on the compound’s solubility in polar solvents be reconciled?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. methanol) arise from polymorphic forms.
- Experimental Design :
- Recrystallize the compound from ethanol/water (9:1) and hexane to isolate polymorphs.
- Analyze via X-ray crystallography to confirm structural variations.
- Compare DSC profiles: Polymorph A (mp 112°C) vs. Polymorph B (mp 105°C) .
- Resolution : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
What mechanistic insights explain low yields in catalytic asymmetric hydrogenation of this compound?
Methodological Answer:
Low enantioselectivity (<20% ee) in hydrogenation is attributed to:
- Steric Effects : The 3,4-dimethyl group obstructs catalyst-substrate interaction.
- Catalyst Optimization : Switch from Rhodium(I)-BINAP to Ruthenium-Mandyphos catalysts, improving ee to 75% under 50 bar H₂ at 25°C .
- DFT Studies : Simulate transition states to identify favorable catalyst geometries .
How do substituent positions affect the compound’s UV-Vis absorption profile?
Methodological Answer:
- Experimental Approach :
- Synthesize analogs with varying substituents (e.g., 4'-CF₃ vs. 3'-CF₃).
- Record UV-Vis spectra in ethanol (λmax = 260–280 nm).
- Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
